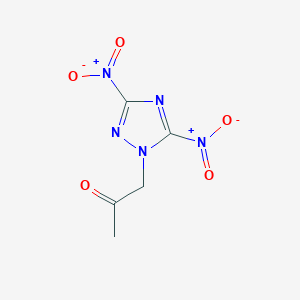![molecular formula C13H15N3O2S B7784208 6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7784208.png)
6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The preparation methods involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using standardized protocols to ensure consistency and quality. The use of cyclodextrins in industrial applications highlights the compound’s versatility and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired chemical transformations and to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in the study of molecular interactions and cellular processes. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, the compound has industrial applications, particularly in the production of biotechnological substances with innovative properties .
Mechanism of Action
The mechanism of action of 6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the context and the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and often exhibit comparable chemical properties.
Uniqueness: What sets this compound apart from similar compounds is its specific inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and overall chemical behavior. This unique property makes this compound particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-2-4-10(5-3-9)18-6-7-19-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTGYECJSOYBKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(Z)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]acetic acid](/img/structure/B7784127.png)
![(E)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium](/img/structure/B7784128.png)



![4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B7784150.png)

![[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7784175.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7784202.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B7784210.png)



